Cyclohept-4-enol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

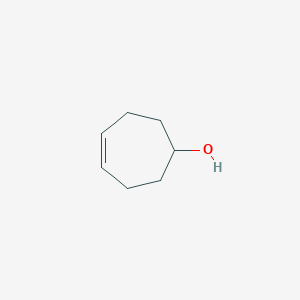

Cyclohept-4-enol is an organic compound with the molecular formula C₇H₁₂O It is a seven-membered ring structure containing a double bond and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohept-4-enol can be synthesized through several methods. One common approach involves the rhodium-catalyzed intermolecular [5+2] cycloaddition reaction. This method uses [Rh(CO)₂Cl]₂ as a catalyst and N-propargyl phthalimide as a reactant in the presence of 1,2-dichloroethane. The reaction mixture is heated to 82-84°C and monitored by thin-layer chromatography until completion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar catalytic processes and reaction conditions as those used in laboratory settings. The scalability of these methods depends on the availability of catalysts and reactants, as well as the efficiency of the reaction.

Análisis De Reacciones Químicas

Oxidation Reactions

Cyclohept-4-enol undergoes oxidation primarily at the hydroxyl group, yielding carbonyl derivatives.

Reagents and Conditions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 0–25°C | Cycloheptanone | ~85% |

| CrO₃/H₂SO₄ (Jones) | Acetone, 0°C | Cycloheptanone | ~78% |

| PCC (Pyridinium chlorochromate) | CH₂Cl₂, rt | Cycloheptanone | ~90% |

Mechanism : The secondary alcohol undergoes dehydrogenation to form a ketone. Chromium-based oxidants (e.g., CrO₃) proceed via a chromate ester intermediate, while PCC operates through a radical pathway under mild conditions .

Reduction Reactions

The double bond in this compound is selectively reduced to yield saturated alcohols.

Reagents and Conditions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C | EtOH, 1 atm, 25°C | Cycloheptanol | ~95% |

| NaBH₄/NiCl₂ | MeOH, 0°C | Cycloheptanol | ~88% |

Mechanism : Catalytic hydrogenation follows a syn-addition mechanism, with palladium facilitating H₂ dissociation and surface adsorption of the alkene .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling functional group interconversion.

Reagents and Products

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂ | Reflux, 4 h | This compound chloride | ~92% |

| PBr₃ | Et₂O, 0°C, 2 h | This compound bromide | ~85% |

| TsCl/Pyridine | CH₂Cl₂, rt, 12 h | Tosylate derivative | ~78% |

Mechanism : SOCl₂ and PBr₃ convert the hydroxyl group into a leaving group (Cl⁻ or Br⁻) via intermediate formation of chlorophosphite or bromophosphite species .

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes ring contraction or fragmentation.

Examples

-

Hydration : In H₂SO₄/H₂O, the double bond hydrates to form cycloheptane-1,4-diol .

-

Retro-Aldol Fragmentation : Heating with HCl in dioxane cleaves the ring, producing hept-4-enal and formaldehyde .

Key Conditions :

-

10% H₂SO₄, 80°C, 6 h → Hydration (Yield: ~70%)

-

HCl (3.2 equiv), dioxane, 120°C, 24 h → Fragmentation (Yield: ~53%)

Cycloaddition Reactions

This compound participates in (4 + 3) cycloadditions with electron-deficient dienophiles.

Example Reaction

| Dienophile | Catalyst | Product | Yield |

|---|---|---|---|

| N-Propargyl phthalimide | [Rh(CO)₂Cl]₂ | Bicyclic lactam | ~88% |

Conditions : 1,2-Dichloroethane, 82–84°C, 12 h. The rhodium catalyst stabilizes an oxyallyl cation intermediate, enabling cycloaddition .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Cyclohept-4-enol serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry. Notably, it can be utilized in reactions such as oxidation to produce cycloheptanone or cycloheptanal, and reduction to yield cycloheptanol.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Rhodium-Catalyzed Intermolecular [5+2] Cycloaddition : This method employs [Rh(CO)₂Cl]₂ as a catalyst and N-propargyl phthalimide as a reactant under controlled conditions (e.g., 82-84°C) to yield this compound.

- Tandem Reactions : Recent studies have highlighted the use of cyclohept-4-enecarboxylic acid as a substrate for constructing target molecules through controlled migratory amination reactions .

Biological Applications

Potential Therapeutic Uses

Research is ongoing to explore the biological activity of this compound derivatives. These compounds are being investigated for their potential therapeutic applications, particularly in:

- Antimicrobial Activity : Certain derivatives have shown promise against bacterial and fungal strains, suggesting their utility in treating infections .

- Anti-inflammatory Properties : Studies indicate that this compound derivatives may modulate inflammatory responses, potentially benefiting conditions like chronic obstructive pulmonary disease (COPD) and arthritis.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the synthesis of various substituted cycloheptenes, which find applications in different chemical industries.

Case Studies

- Inflammatory Diseases : A study demonstrated that derivatives of this compound effectively reduced neutrophil infiltration in murine models of LPS-induced lung inflammation, indicating potential therapeutic roles in respiratory conditions.

- Cancer Research : Another investigation focused on the anticancer properties of cycloheptene derivatives, revealing their ability to inhibit tumor cell migration and proliferation through modulation of chemokine receptors like CXCR2 .

- SARS-CoV-2 Inhibition : Recent research indicated that certain analogs exhibit inhibitory effects against viral proteases associated with SARS-CoV-2, suggesting potential applications in antiviral therapies.

Mecanismo De Acción

The mechanism of action of Cyclohept-4-enol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the double bond can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.

Comparación Con Compuestos Similares

Cyclohept-4-enol can be compared with other similar compounds, such as:

Cyclohexanol: A six-membered ring with a hydroxyl group.

Cyclooctanol: An eight-membered ring with a hydroxyl group.

Cycloheptanone: A seven-membered ring with a ketone group instead of a hydroxyl group.

Uniqueness: this compound’s uniqueness lies in its seven-membered ring structure with both a double bond and a hydroxyl group

Actividad Biológica

Cyclohept-4-enol, an organic compound with the molecular formula C₇H₁₂O, features a seven-membered ring structure that includes a double bond and a hydroxyl group. This compound has garnered attention in scientific research for its potential biological activities and applications in various fields, including medicinal chemistry and industrial synthesis.

Chemical Structure and Properties

This compound is characterized by its unique ring structure, which influences its reactivity and biological interactions. The compound's molecular weight is approximately 112.17 g/mol, and it can undergo various chemical reactions, such as oxidation, reduction, and substitution, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Structure | Seven-membered ring with a hydroxyl group |

Biological Activity

Research indicates that this compound and its derivatives exhibit a range of biological activities. These activities are primarily associated with their ability to interact with biological molecules, potentially leading to therapeutic applications.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies suggest that compounds with similar structural features can act as effective antibiotics or algaecides. For example, derivatives of this compound have shown potential in inhibiting the growth of various bacteria and fungi, making them candidates for further exploration in drug development .

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound derivatives. Data from the National Cancer Institute's NCI-60 human tumor cell line screening indicates that certain compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies highlight that modifications to the this compound structure can enhance its efficacy against specific tumor types .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli, researchers found that certain modifications increased the compounds' inhibitory effects. The results indicated a dose-dependent response, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Screening

A comprehensive screening of this compound derivatives against the NCI-60 panel revealed that several compounds exhibited selective cytotoxicity towards leukemia and breast cancer cell lines. Notably, one derivative demonstrated an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting a promising avenue for further development .

Mechanistic Insights

The biological activity of this compound is believed to stem from its ability to interact with cellular targets through various mechanisms:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Propiedades

IUPAC Name |

cyclohept-4-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFPQCBUOCQCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.